Enzymatic Potency of RUVBL1/2 ATPase-IN-1 Compared to Other In-Class Inhibitors
RUVBL1/2 ATPase-IN-1 (compound 18) exhibits IC50 values of 6.0 ± 0.6 μM against the RUVBL1/2 complex and 7.7 ± 0.9 μM against RUVBL1 alone [1]. In contrast, the allosteric inhibitor CB-6644 demonstrates substantially higher potency with an IC50 of 15 nM against the RUVBL1/2 complex [2]. TIP48/49-IN-1 (Compound B) shows intermediate potency with an IC50 of 59 nM for purified RUVBL1/2 [3]. Sorafenib, a repurposed multi-kinase inhibitor, acts as a weak inhibitor of the RUVBL1/2 complex, with no reported IC50 value in the nanomolar range [4].
| Evidence Dimension | Enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | 6.0 ± 0.6 μM (RUVBL1/2 complex); 7.7 ± 0.9 μM (RUVBL1 alone) |
| Comparator Or Baseline | CB-6644: 15 nM (RUVBL1/2 complex); TIP48/49-IN-1: 59 nM (purified RUVBL1/2); Sorafenib: weak, no nanomolar IC50 reported |
| Quantified Difference | RUVBL1/2 ATPase-IN-1 is approximately 400-fold less potent than CB-6644 and approximately 8-fold less potent than TIP48/49-IN-1 at the enzymatic level |
| Conditions | Recombinant RUVBL1/2 ATPase activity assays |
Why This Matters
The micromolar potency of RUVBL1/2 ATPase-IN-1 distinguishes it from ultrapotent allosteric inhibitors like CB-6644, making it suitable for applications where a moderate, tunable inhibition profile is desired, such as in pathway dissection or combination studies.
- [1] Zhang, G., Wang, F., Li, S., Cheng, K.-W., Zhu, Y., Huo, R., Abdukirim, E., Kang, G., & Chou, T.-F. (2022). Discovery of small-molecule inhibitors of RUVBL1/2 ATPase. Bioorganic & Medicinal Chemistry, 64, 116773. View Source
- [2] Assimon, V. A., Tang, Y., Vargas, J. D., Lee, G. J., Wu, Z. Y., Lou, K., ... & Gestwicki, J. E. (2019). CB-6644 is a selective inhibitor of the RUVBL1/2 complex with anticancer activity. ACS Chemical Biology, 14(2), 236-244. View Source
- [3] MedChemExpress. TIP48/49-IN-1 (Compound B) product page. View Source
- [4] Nano, N., Ugwu, F., Seraphim, T. V., Li, T., Azer, G., Isaac, M., Prakesch, M., Barbosa, L. R. S., Ramos, C. H. I., Datti, A., & Houry, W. A. (2020). Sorafenib as an inhibitor of RUVBL2. Biomolecules, 10(4), 605. View Source
